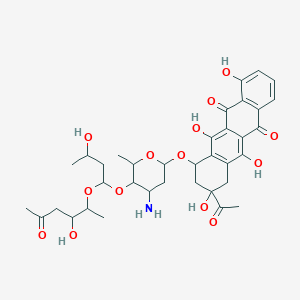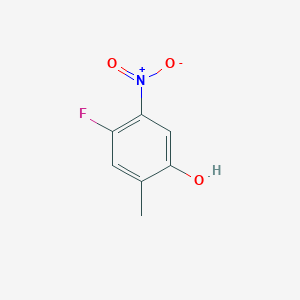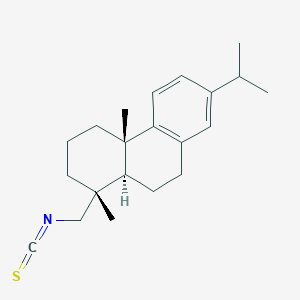
Dehydroabietyl isothiocyanate
Overview
Description
The compound 3’-azido-2’,3’-dideoxyuridine, commonly referred to as CS-87, is a nucleoside analogue. It is structurally similar to 3’-azido-3’-deoxythymidine (AZT), a well-known antiretroviral medication used to inhibit the replication of the human immunodeficiency virus (HIV). CS-87 has garnered attention for its potential therapeutic applications, particularly in the treatment of HIV and other viral infections .
Mechanism of Action
Target of Action
Dehydroabietyl isothiocyanate (ABITC) is a novel phytochemical derived from pine tree bark . Isothiocyanates (ITCs), including ABITC, govern many intracellular targets, including cytochrome P 450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
ABITC interacts with its targets, leading to changes in cellular processes. For instance, it can regulate transcription factors and signaling pathways, affecting cell cycle progression and apoptosis . In prostate cancer cells, ABITC has been shown to downregulate mRNA and protein levels of full-length androgen receptor (AR) as well as its splice variants .
Biochemical Pathways
ABITC affects several biochemical pathways. It can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis .
Pharmacokinetics
Itcs are generally metabolized by the mercapturic acid pathway, which includes conjugation of itcs with glutathione (gsh) followed by enzymatic degradation and n-acetylation .
Result of Action
ABITC has demonstrated cytotoxic effects on endometrial cancer (EC) cell lines. It displays dose-dependent and selective cytotoxicity to EC cell lines, leading to apoptosis . In prostate cancer cells, ABITC treatment resulted in growth inhibition and apoptosis induction .
Action Environment
The action of ABITC can be influenced by environmental factors. For instance, the pH and presence of certain cofactors can affect the formation of ITCs . Additionally, the temperature can influence the antioxidant activity of ITCs .
Biochemical Analysis
Biochemical Properties
Dehydroabietyl isothiocyanate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the primary interactions involves cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous compounds . This compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolic pathways of other compounds. Additionally, this compound interacts with proteins involved in antioxidant responses, such as glutathione S-transferase, enhancing the cellular defense mechanisms against oxidative stress .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by generating reactive oxygen species (ROS) and activating pro-apoptotic signaling pathways . This compound also influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and survival . Furthermore, this compound affects gene expression by modulating the activity of transcription factors such as nuclear factor kappa B (NF-κB), leading to changes in the expression of genes involved in inflammation and cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and proteins, through its isothiocyanate group. One notable interaction is with the enzyme glutathione S-transferase, where this compound forms a covalent bond with the enzyme’s active site, leading to its inhibition . Additionally, this compound can modulate gene expression by interacting with transcription factors such as NF-κB, thereby influencing the transcription of target genes involved in cellular responses to stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under controlled conditions, but its degradation can occur when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in cancer cells, where prolonged exposure leads to increased apoptosis and inhibition of cell proliferation . In vitro studies have demonstrated that the compound’s effects are dose-dependent and time-dependent, with higher concentrations and longer exposure times resulting in more pronounced cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert protective effects against oxidative stress and inflammation . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while doses beyond this range result in adverse outcomes. These findings highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and glutathione S-transferase . The compound undergoes biotransformation via the mercapturic acid pathway, where it is conjugated with glutathione and subsequently metabolized to form mercapturic acid derivatives . This metabolic pathway plays a crucial role in the detoxification and elimination of this compound from the body, thereby influencing its overall bioavailability and pharmacokinetics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes via ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a critical role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and stress responses . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, where it exerts its effects on mitochondrial function and apoptosis . Post-translational modifications, such as phosphorylation, can also influence the subcellular localization of this compound, directing it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-azido-2’,3’-dideoxyuridine typically involves the following steps:
Starting Material: The synthesis begins with uridine, a naturally occurring nucleoside.
Deoxygenation: The 2’ and 3’ hydroxyl groups of uridine are selectively deoxygenated to form 2’,3’-dideoxyuridine.
Industrial Production Methods
Industrial production of 3’-azido-2’,3’-dideoxyuridine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of uridine are processed through deoxygenation and azidation steps.
Chemical Reactions Analysis
Types of Reactions
3’-azido-2’,3’-dideoxyuridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amino group.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of 3’-azido-2’,3’-dideoxyuridine.
Reduction: 3’-amino-2’,3’-dideoxyuridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-azido-2’,3’-dideoxyuridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogues.
Biology: The compound is studied for its antiviral properties and its ability to inhibit viral replication.
Medicine: It is investigated for its potential use in antiretroviral therapy, particularly in the treatment of HIV.
Industry: The compound is used in the development of antiviral drugs and as a research tool in molecular biology
Comparison with Similar Compounds
3’-azido-2’,3’-dideoxyuridine is similar to other nucleoside analogues, such as:
3’-azido-3’-deoxythymidine (AZT): Both compounds inhibit HIV replication, but AZT is more widely used and studied.
2’,3’-dideoxycytidine (ddC): Another nucleoside analogue with antiviral properties.
2’,3’-dideoxyinosine (ddI): Similar mechanism of action but different nucleobase.
Uniqueness
3’-azido-2’,3’-dideoxyuridine is unique due to its specific azido modification at the 3’ position, which imparts distinct chemical and biological properties compared to other nucleoside analogues .
Properties
IUPAC Name |
(1R,4aS,10aR)-1-(isothiocyanatomethyl)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NS/c1-15(2)16-6-8-18-17(12-16)7-9-19-20(3,13-22-14-23)10-5-11-21(18,19)4/h6,8,12,15,19H,5,7,9-11,13H2,1-4H3/t19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTYQDWLPBOJTD-PCCBWWKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN=C=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN=C=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921666 | |
| Record name | 18-Isothiocyanatoabieta-8,11,13-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115269-93-7 | |
| Record name | 18-Isothiocyanatoabieta-8,11,13-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115269-93-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


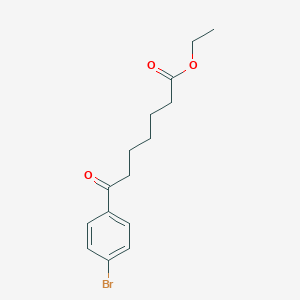
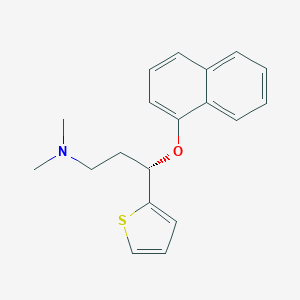
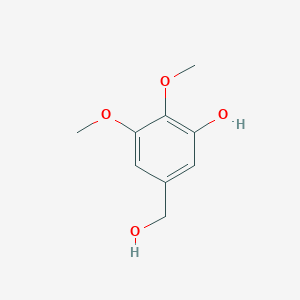
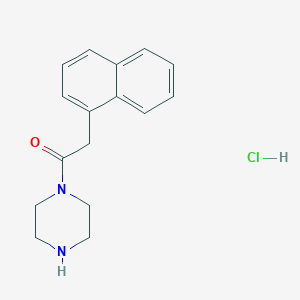
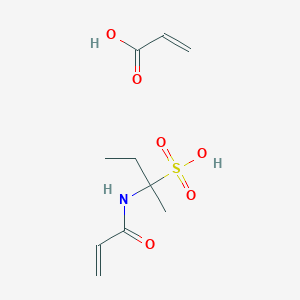
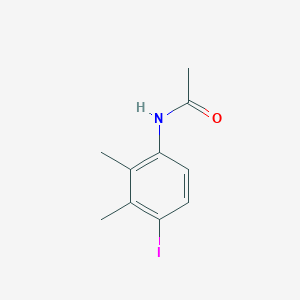
![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)


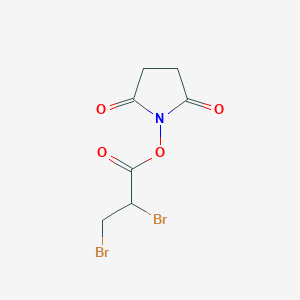
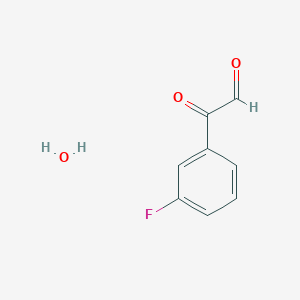
![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)
